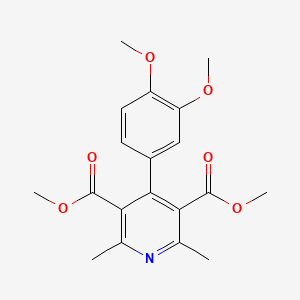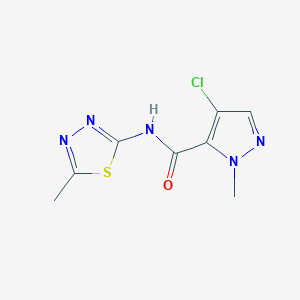
dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate, also known as DDB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wirkmechanismus
The mechanism of action of dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and inflammation. Specifically, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory effects, this compound has been found to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases. Additionally, this compound has been found to have neuroprotective effects, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate in lab experiments is that it has been extensively studied and its synthesis method has been optimized to produce high yields of pure this compound. Additionally, this compound has been found to have a relatively low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate. One area of research could be to further elucidate its mechanism of action, which would provide a better understanding of its potential applications in scientific research. Additionally, research could be conducted to investigate the potential of this compound as a cancer treatment or as a treatment for inflammatory diseases. Finally, research could be conducted to investigate the potential of this compound as a neuroprotective agent for the treatment of neurological disorders.
Synthesemethoden
The synthesis of dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate involves the reaction of 3,4-dimethoxycinnamic acid with 3,5-lutidine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with dimethyl sulfate to form this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate has been found to have various applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-10-15(18(21)25-5)17(16(11(2)20-10)19(22)26-6)12-7-8-13(23-3)14(9-12)24-4/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTLPDVTKBJRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=C(C=C2)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344571.png)
![N-{[(4-acetylphenyl)amino]carbonyl}-4-chlorobenzamide](/img/structure/B5344578.png)
![N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5344587.png)

![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5344594.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5344601.png)
![6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5344609.png)
![N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide](/img/structure/B5344612.png)
![N-(2-hydroxyethyl)-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5344618.png)
![4-methoxy-3-methyl-N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5344620.png)
![4-phenyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-pyrazol-5-amine](/img/structure/B5344631.png)
![7-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5344645.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5344647.png)
![5-fluoro-N-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5344666.png)